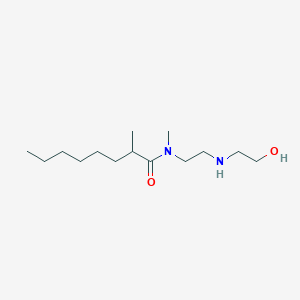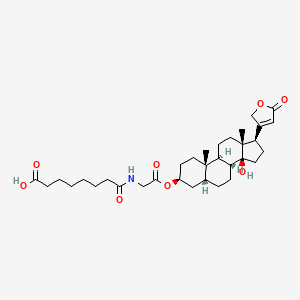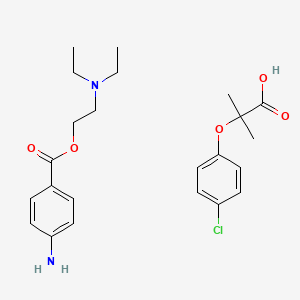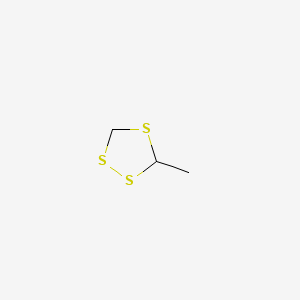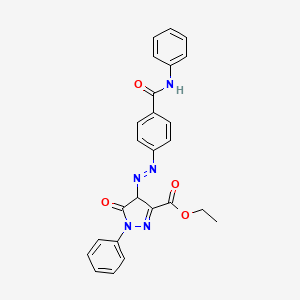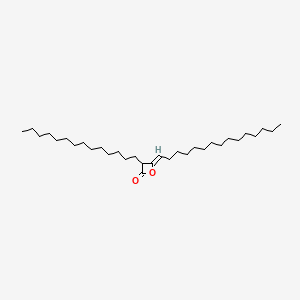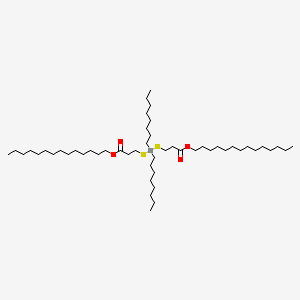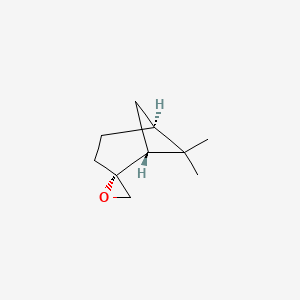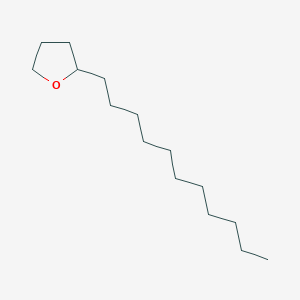
2-Undecyltetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Undecyltetrahydrofuran is an organic compound with the molecular formula C15H30O. It belongs to the class of tetrahydrofurans, which are cyclic ethers. This compound is characterized by a tetrahydrofuran ring substituted with an undecyl group at the second position. The structure of this compound can be represented as CCCCCCCCCCCC1CCCO1 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuran derivatives, including 2-Undecyltetrahydrofuran, often involves the functionalization of furan rings. One common method is the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the alkylated tetrahydrofuran .
Industrial Production Methods: Industrial production of tetrahydrofuran derivatives typically involves catalytic processes. For instance, the acid-catalyzed dehydration of 1,4-butanediol is a widely used method for producing tetrahydrofuran. This process can be adapted to introduce various substituents, such as the undecyl group in this compound .
化学反应分析
Types of Reactions: 2-Undecyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce lactones, while reduction can yield alcohols .
科学研究应用
2-Undecyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2-Undecyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Tetrahydrofuran (THF): A simpler cyclic ether with a wide range of applications as a solvent.
2-Methyltetrahydrofuran (MTHF): A bio-based solvent with similar properties to THF but with improved environmental profile.
2,5-Dimethyltetrahydrofuran: Another derivative used in organic synthesis.
Uniqueness: 2-Undecyltetrahydrofuran is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions or specific solubility characteristics .
属性
CAS 编号 |
209070-97-3 |
|---|---|
分子式 |
C15H30O |
分子量 |
226.40 g/mol |
IUPAC 名称 |
2-undecyloxolane |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h15H,2-14H2,1H3 |
InChI 键 |
BIHHWOICCHMUCR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


